(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Description
(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is an enamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a cyano group at the 4-position and a 4-(2-methylpropyl)phenyl moiety. The 4-(2-methylpropyl)phenyl group, a common motif in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, suggests possible interactions with hydrophobic binding pockets in biological targets . The cyanooxan substituent may influence solubility and metabolic stability due to its polar cyano group and cyclic ether structure.
Properties
IUPAC Name |
(E)-N-(4-cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15(2)13-17-5-3-16(4-6-17)7-8-18(22)21-19(14-20)9-11-23-12-10-19/h3-8,15H,9-13H2,1-2H3,(H,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGREEIIAWSAPK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide typically involves multiple steps. One common route starts with the preparation of the oxan ring, followed by the introduction of the cyano group. The final step involves the formation of the prop-2-enamide moiety through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups.
Scientific Research Applications
(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- XCT790 shares the (E)-propenamide backbone but incorporates a thiadiazole ring and electron-withdrawing trifluoromethyl groups, which may confer stronger hydrogen-bonding and metabolic resistance compared to the target’s cyanooxan.
Functional Group Impact on Bioactivity
Table 2: Functional Group Contributions
Key Observations :
- The target’s cyanooxan may balance polarity and rigidity, contrasting with the morpholin-4-yl/piperazinyl groups in anti-proliferative agents , which prioritize solubility and cellular uptake.
- Phenoxybenzyl-substituted analogs leverage extended aromatic systems for enhanced target binding, whereas the target’s tetrahydropyran may reduce steric hindrance.
Biological Activity
(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure. It features a cyano group, an oxane ring, and a prop-2-enamide moiety, which contribute to its biological activity.
- Molecular Formula : C18H22N2O
- Molecular Weight : 290.39 g/mol
Research indicates that (E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide exhibits various mechanisms of action:
- JAK Inhibition : The compound has been noted for its ability to inhibit Janus kinase (JAK) pathways, which are crucial in the signaling processes of many cytokines and growth factors. This inhibition can lead to anti-inflammatory effects and potential therapeutic applications in autoimmune diseases .
- Antiproliferative Effects : Studies have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting its role as an anticancer agent. The mechanism involves the activation of caspases and modulation of cell cycle proteins .
- Neuroprotective Properties : Preliminary findings suggest that the compound may offer neuroprotective effects by modulating oxidative stress pathways, which are implicated in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities associated with (E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide:
| Biological Activity | Effect/Outcome | Reference |
|---|---|---|
| JAK Inhibition | Reduced inflammation | |
| Anticancer Activity | Induced apoptosis in cancer cells | |
| Neuroprotection | Decreased oxidative stress |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on JAK Inhibition : A study demonstrated that (E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide effectively inhibited JAK1 and JAK2 with IC50 values in the low micromolar range. This inhibition correlated with reduced levels of inflammatory cytokines in vitro .
- Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was found to significantly reduce cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .
- Neuroprotective Effects : Research focusing on neuroprotection showed that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress conditions .
Q & A
Q. How can in silico models predict metabolic pathways for this compound?
- Methodological Answer :
- Software : Use MetaPrint2D or GLORYx to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation).
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
